molecular formula C13H14N2O2 B2679731 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1005593-58-7

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B2679731
CAS No.: 1005593-58-7
M. Wt: 230.267
InChI Key: CAMKEJCHSDEUHL-AATRIKPKSA-N
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Description

The compound “(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one” is a chalcone derivative featuring a pyrazole and furan moiety. Chalcones, characterized by an α,β-unsaturated ketone backbone, are widely studied for their structural versatility and biological relevance. This compound’s unique substitution pattern includes a 1-ethylpyrazole ring and a 5-methylfuran group, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-9-11(8-14-15)5-6-12(16)13-7-4-10(2)17-13/h4-9H,3H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMKEJCHSDEUHL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the aldehyde, leading to the formation of an enolate ion. This enolate ion then attacks the carbonyl carbon of the other aldehyde, resulting in the formation of the enone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the enone group can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohols or alkanes derived from the reduction of the enone group.

    Substitution: Functionalized derivatives of the pyrazole and furan rings.

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, such as:

  • Anticancer Activity : Many pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Pyrazole compounds are known to modulate inflammatory responses.
  • Antimicrobial Effects : The presence of furan and pyrazole rings may enhance the antimicrobial activity of this compound.

Drug Development

The intricate structure of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one positions it as a candidate for drug development. The following applications have been noted:

Application Area Description
Anticancer Agents Potential to target specific cancer pathways, inhibiting tumor growth.
Anti-inflammatory Drugs May reduce inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Agents Could serve as a basis for new antibiotics or antifungal agents.

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Techniques such as microwave-assisted synthesis and various coupling reactions may be employed to optimize yields.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects of related pyrazole compounds were evaluated. The findings demonstrated that these compounds could effectively reduce inflammation in animal models, highlighting the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrazole-Based Chalcones

  • (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (): Substituents: Nitrophenyl and acetyl groups. Molecular Weight: 273.24 g/mol; Melting Point: 170°C.
  • (2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one ():

    • Substituents : Phenyl and propoxy groups on pyrazole.
    • Characterization : Confirmed via $ ^1H $ NMR and $ ^{13}C $ NMR.
    • Impact : Bulky phenyl and alkoxy groups may reduce solubility but improve lipophilicity .

Triazole-Based Chalcones

  • (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one ():
    • Substituents : Methoxyphenyl and nitrophenyl.
    • Melting Point : 231.7–236.9°C; Yield : 96.7%.
    • Bioactivity : Demonstrated leishmanicidal activity, highlighting the role of electron-withdrawing nitro groups in enhancing bioactivity .

Furan-Substituted Chalcones

  • (E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (A21) ():

    • Substituents : Furan and 5-methylfuran.
    • Synthesis : 80% yield via Claisen-Schmidt condensation.
    • Significance : The methyl group on furan may stabilize the π-conjugated system, affecting electronic properties .
  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one (): Substituents: Dimethyl groups on both pyrazole and furan. Impact: Increased steric hindrance and hydrophobicity compared to non-methylated analogs .

Table 1: Comparative Data of Selected Chalcone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity (if reported) Reference
Target Compound: (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one C${14}$H${15}$N$3$O$2$ 257.29 Not reported 1-ethylpyrazole, 5-methylfuran Not reported -
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C${13}$H${11}$N$3$O$4$ 273.24 170 Nitrophenyl, acetyl Not reported
(E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (A21) C${12}$H${10}$O$_3$ 202.21 Not reported Furan, 5-methylfuran Not reported
(2E)-1-[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one C${19}$H${15}$N$5$O$4$ 401.36 231.7–236.9 Methoxyphenyl, nitrophenyl Leishmanicidal activity
(2E)-3-(3,5-Dimethyl-1-phenylpyrazol-4-yl)-1-(2,5-dimethylfuranyl)prop-2-en-1-one C${20}$H${20}$N$2$O$2$ 320.39 Not reported Dimethylpyrazole, dimethylfuran Not reported

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO$_2$): Enhance reactivity and bioactivity, as seen in leishmanicidal triazole-chalcones . Furan vs. Pyrazole: Furan rings contribute to π-conjugation, while pyrazole/triazole moieties introduce hydrogen-bonding capabilities, affecting intermolecular interactions .

Synthetic Methodologies :

  • Claisen-Schmidt condensation is a common route for chalcone synthesis, with yields ranging from 69.8% () to 96.7% (), suggesting robust protocols for structural diversification .

Biological Activity

(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound classified as an enone, notable for its unique structural features that include a pyrazole and a furan ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Structural Characteristics

The compound is characterized by the following structural features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
  • Furan Ring : A five-membered aromatic ring containing one oxygen atom, contributing to the compound's reactivity and interaction with biological targets.

The molecular formula of the compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2}, and its IUPAC name is (E)-3-(1-ethylpyrazol-4-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

Studies have indicated that compounds with pyrazole and furan moieties often exhibit significant antimicrobial properties. The specific mechanisms may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in bacterial cell walls, similar to other pyrazole derivatives studied for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. For instance, docking studies have shown that structural analogs can effectively bind to cancer-related targets, leading to reduced tumor growth.

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound may also exhibit:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into their pharmacological profiles:

StudyCompoundBiological ActivityKey Findings
Pyrazole DerivativesAntibacterialEffective against E. coli MurB enzyme; strong hydrogen bonding interactions observed.
Tetrahydroquinolone AnalogAnticancerInduced apoptosis in cancer cell lines; significant inhibition of tumor growth noted.
Schiff BasesAntifungalDemonstrated effective antifungal activity against various strains; structure–activity relationship established.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Interaction with Biological Targets : The compound likely interacts with enzymes or receptors involved in critical biochemical pathways, leading to altered cellular responses.

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